molecular formula C6H6N2OS B13515116 5-Hydroxypyridine-3-carbothioamide

5-Hydroxypyridine-3-carbothioamide

Cat. No.: B13515116
M. Wt: 154.19 g/mol
InChI Key: NWWLZQHTPZSAIX-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-3-carbothioamide is a compound that has garnered attention in the scientific community due to its unique physical and chemical properties. It is a derivative of pyridine, a nitrogen-bearing heterocycle that is widely used in medicinal chemistry . The molecular formula of this compound is C6H6N2OS, and it has a molecular weight of 154.19 g/mol .

Preparation Methods

The synthesis of 5-Hydroxypyridine-3-carbothioamide typically involves the reaction of 5-hydroxypyridine with thiocarbamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is formed .

Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to increase yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

5-Hydroxypyridine-3-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine .

    Oxidation: When subjected to oxidation, this compound can form corresponding sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of this compound typically yields the corresponding amine derivative.

    Substitution: Halogenation reactions can introduce halogen atoms into the pyridine ring, resulting in halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Hydroxypyridine-3-carbothioamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

5-Hydroxypyridine-3-carbothioamide can be compared with other similar compounds, such as N-acyl-morpholine-4-carbothioamides and 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

5-hydroxypyridine-3-carbothioamide

InChI

InChI=1S/C6H6N2OS/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10)

InChI Key

NWWLZQHTPZSAIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)C(=S)N

Origin of Product

United States

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